![molecular formula C10H11NO3 B1512202 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid CAS No. 1060807-01-3](/img/structure/B1512202.png)
1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid
Overview
Description
1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 .
Synthesis Analysis
The synthesis of cyclopropane derivatives like this compound often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3.ClH/c1-14-8-4-2-3-7 (11-8)10 (5-6-10)9 (12)13;/h2-4H,5-6H2,1H3, (H,12,13);1H . This indicates the presence of a methoxy group attached to a pyridinyl group, which is further attached to a cyclopropane ring with a carboxylic acid group.Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Antibacterial Activity
1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid derivatives exhibit notable antibacterial activity. A study conducted by Sánchez et al. (1995) synthesized a series of compounds including 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, which showed significant antibacterial action against a range of bacteria including Gram-positive, Gram-negative, and anaerobic types (Sánchez et al., 1995).
Plant Metabolism
In plant science, derivatives of this compound have been identified as significant. For instance, Hoffman et al. (1982) discovered that 1-(malonylamino)cyclopropane-1-carboxylic acid, a derivative, is a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants (Hoffman, Yang & McKeon, 1982).
Synthesis of Functional Compounds
This chemical is also integral in synthesizing diverse functional compounds. For instance, Imogaı̈ et al. (1998) demonstrated its use in the asymmetric catalytic synthesis of cis-disubstituted cyclopropanes, leading to compounds like cyclopropyl-dehydroamino acids (Imogaı̈ et al., 1998).
Novel Flavor Synthesis
Lu Xin-y (2013) conducted a study focusing on the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic Acid (HCCA) from 2-methoxystyrene, illustrating its potential in flavor creation (Lu Xin-y, 2013).
X-ray Crystallography and Chemical Structures
Cetina et al. (2004) explored the X-ray crystal structure of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, showing the structural significance of cyclopropane rings in these compounds (Cetina et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-8-4-2-3-7(11-8)10(5-6-10)9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOZINGRPSBARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857299 | |
Record name | 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1060807-01-3 | |
Record name | 1-(6-Methoxy-2-pyridinyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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